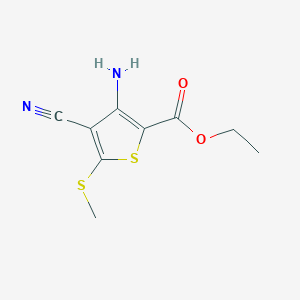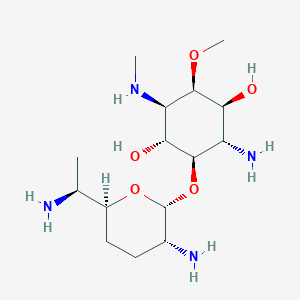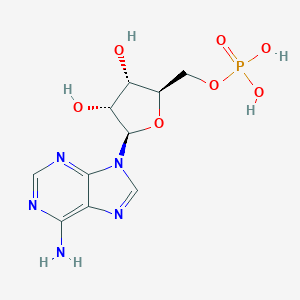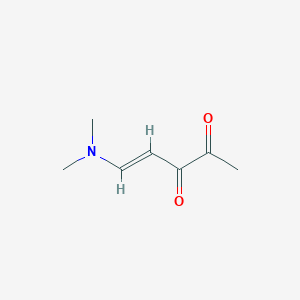
(E)-5-(dimethylamino)pent-4-ene-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(dimethylamino)pent-4-ene-2,3-dione, commonly known as DMAD, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. DMAD is a versatile reagent that can be used for a variety of synthetic transformations, making it an essential tool for researchers in the field of organic synthesis. In
Mechanism Of Action
DMAD acts as a nucleophile in many of the reactions it is used for, attacking electrophilic centers in the substrate molecule. DMAD can also act as a Michael acceptor, reacting with nucleophiles to form new carbon-carbon bonds. The mechanism of action of DMAD is highly dependent on the reaction conditions and the nature of the substrate molecule.
Biochemical And Physiological Effects
DMAD is not used as a drug and has no known biochemical or physiological effects in humans or animals. However, it is important to handle DMAD with care as it is a reactive chemical that can cause skin irritation and respiratory problems if not handled properly.
Advantages And Limitations For Lab Experiments
One of the major advantages of DMAD is its versatility as a reagent in organic synthesis. It can be used for a variety of transformations, making it an essential tool for researchers in the field. DMAD is also relatively easy to synthesize and handle, making it a popular choice for many labs. However, DMAD is a reactive chemical and must be handled with care. It is also relatively unstable and can decompose over time, making it less useful for long-term storage.
Future Directions
There are many potential future directions for DMAD research. One area of interest is the development of new synthetic methodologies using DMAD as a reagent. Researchers are also exploring the use of DMAD in the synthesis of complex natural products and chiral compounds. Another area of interest is the development of new applications for DMAD in the field of materials science, such as the synthesis of new polymers and materials with unique properties. Finally, researchers are exploring the use of DMAD in the development of new drugs and pharmaceuticals, particularly in the area of cancer research.
Synthesis Methods
DMAD can be synthesized through a multistep process starting with the reaction of dimethylamine with ethyl acetoacetate, followed by a series of reactions that involve the formation of an enamine intermediate. The final step involves the elimination of water and the formation of DMAD. The synthesis of DMAD is relatively simple and can be carried out using standard laboratory equipment and techniques.
Scientific Research Applications
DMAD has found widespread use in organic synthesis as a reagent for a variety of transformations, including aldol reactions, Michael additions, and cycloadditions. DMAD is also used as a reagent for the synthesis of β-lactams, which are important building blocks in the pharmaceutical industry. DMAD has been used in the synthesis of natural products, such as the anti-cancer agent discodermolide, and has also been used in the synthesis of chiral compounds.
properties
CAS RN |
114261-80-2 |
|---|---|
Product Name |
(E)-5-(dimethylamino)pent-4-ene-2,3-dione |
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(E)-5-(dimethylamino)pent-4-ene-2,3-dione |
InChI |
InChI=1S/C7H11NO2/c1-6(9)7(10)4-5-8(2)3/h4-5H,1-3H3/b5-4+ |
InChI Key |
MRVFGTQURWFKLE-SNAWJCMRSA-N |
Isomeric SMILES |
CC(=O)C(=O)/C=C/N(C)C |
SMILES |
CC(=O)C(=O)C=CN(C)C |
Canonical SMILES |
CC(=O)C(=O)C=CN(C)C |
synonyms |
4-Pentene-2,3-dione, 5-(dimethylamino)-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



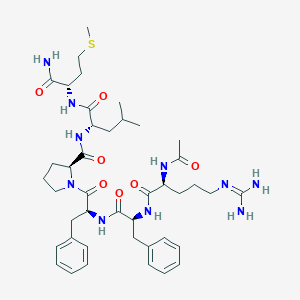

![3-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B49044.png)

![1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine](/img/structure/B49046.png)
![Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B49049.png)
